molecular formula C22H17ClN2O5 B2992035 5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618876-05-4

5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2992035
CAS No.: 618876-05-4
M. Wt: 424.84
InChI Key: MEBWJBZRJYEVPS-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H17ClN2O5 and its molecular weight is 424.84. The purity is usually 95%.
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Properties

IUPAC Name

(4E)-5-(4-chlorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O5/c1-12-11-17(24-30-12)25-19(13-3-7-15(23)8-4-13)18(21(27)22(25)28)20(26)14-5-9-16(29-2)10-6-14/h3-11,19,26H,1-2H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELFMOCXHTXKSY-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C23H25ClN2O4
  • Molecular Weight : 428.91 g/mol
  • CAS Number : 371924-89-9

The compound's biological activity can be attributed to several mechanisms, including:

  • Enzyme Inhibition : It exhibits inhibitory effects on various enzymes, which may contribute to its therapeutic properties.
  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against certain bacterial strains.
  • Antioxidant Activity : The presence of hydroxyl and methoxy groups may enhance its ability to scavenge free radicals.

Biological Activity Overview

Activity TypeDescriptionReference
Antimicrobial Shows activity against Salmonella typhi and Bacillus subtilis.
Enzyme Inhibition Demonstrated strong inhibitory activity against urease and acetylcholinesterase (AChE).
Antioxidant Exhibits potential antioxidant properties due to its chemical structure.General knowledge

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study evaluated the antibacterial activity of various synthesized compounds, including derivatives of the target compound. Results indicated moderate to strong activity against pathogenic bacteria, particularly Salmonella typhi and Bacillus subtilis, with IC50 values significantly lower than standard reference compounds .
  • Enzyme Inhibition Studies :
    Research focused on the inhibition of urease and AChE showed that the compound effectively inhibited these enzymes with IC50 values ranging from 1.13 µM to 6.28 µM for urease, indicating strong potential as a therapeutic agent for conditions like urea cycle disorders and Alzheimer's disease .
  • In Vivo Studies :
    While in vitro results are promising, further in vivo studies are necessary to confirm the therapeutic efficacy and safety profile of this compound. Preliminary results suggest potential for use in treating infections or as an adjunct therapy in neurodegenerative diseases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.